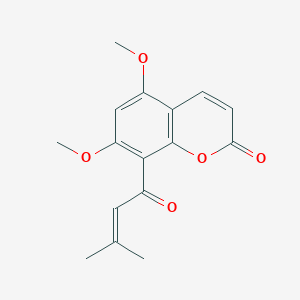

Angelicone

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16O5 |

|---|---|

Molecular Weight |

288.29 g/mol |

IUPAC Name |

5,7-dimethoxy-8-(3-methylbut-2-enoyl)chromen-2-one |

InChI |

InChI=1S/C16H16O5/c1-9(2)7-11(17)15-13(20-4)8-12(19-3)10-5-6-14(18)21-16(10)15/h5-8H,1-4H3 |

InChI Key |

JEDBBFHVVHKMKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Bioactive Compounds in Angelica Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The genus Angelica comprises a group of perennial and biennial herbs that have been integral to traditional medicine systems across the globe for centuries. Revered for their therapeutic properties, these plants are a rich reservoir of bioactive compounds with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the discovery of these compounds, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Bioactive Compounds in Angelica Species

A diverse array of bioactive compounds has been isolated and identified from various Angelica species. The primary classes of these compounds include furanocoumarins, coumarins, essential oils, and polysaccharides. Species such as Angelica dahurica, Angelica sinensis, and Angelica archangelica are among the most studied, each possessing a unique phytochemical profile.

Major Bioactive Constituents

-

Furanocoumarins and Coumarins: These are the most representative bioactive compounds in many Angelica species.[1] Key examples include imperatorin, oxypeucedanin, isoimperatorin, osthole, psoralen, and bergapten. These compounds are known for their anti-inflammatory, anti-cancer, and neuroprotective properties.

-

Essential Oils: The volatile oils from Angelica species are rich in monoterpenes and sesquiterpenes, such as α-pinene, β-phellandrene, and ligustilide. These oils contribute to the aromatic properties of the plants and exhibit antimicrobial and anti-inflammatory activities.

-

Phthalides: Compounds like ligustilide and butylidenephthalide, particularly abundant in Angelica sinensis, are recognized for their neuroprotective and cardiovascular benefits.

-

Polysaccharides: Water-soluble polysaccharides from Angelica species have demonstrated immunomodulatory and anti-tumor activities.

Quantitative Data on Bioactive Compounds

The yield of bioactive compounds from Angelica species can vary significantly depending on the plant part, geographical origin, and the extraction method employed. The following tables summarize quantitative data from various studies to provide a comparative analysis.

Table 1: Comparative Yields of Furanocoumarins from Angelica Species Using Different Extraction Methods

| Angelica Species | Compound | Extraction Method | Solvent | Yield (mg/g of dry weight) | Reference |

| Archangelica officinalis | Imperatorin | Accelerated Solvent Extraction (ASE) | Methanol | ~1.5 | [2] |

| Archangelica officinalis | Xanthotoxin | Accelerated Solvent Extraction (ASE) | Methanol | ~1.2 | [2] |

| Angelica dahurica | Imperatorin | Ultrasonic-assisted DES | Choline chloride, citric acid, water (1:1:2) | 11.8 (total coumarins) | [3] |

| Angelica dahurica | Imperatorin | Counter-current chromatography | n-hexane–ethyl acetate–methanol–water | 19.9 mg from 300 mg crude extract | [4] |

| Angelica dahurica | Oxypeucedanin | Counter-current chromatography | n-hexane–ethyl acetate–methanol–water | 8.6 mg from 300 mg crude extract | [4] |

| Angelica dahurica | Isoimperatorin | Counter-current chromatography | n-hexane–ethyl acetate–methanol–water | 10.4 mg from 300 mg crude extract | [4] |

| Angelica gigas | Decursin | Ethanol Extraction | 100% Ethanol | 33.41 | [5] |

| Angelica gigas | Decursinol Angelate | Ethanol Extraction | 100% Ethanol | 27.78 | [5] |

Table 2: Biological Activities (IC50 values) of Angelica Extracts and Isolated Compounds

| Species/Compound | Biological Activity | Assay | IC50 Value (µg/mL) | Reference |

| Angelica purpurascens (root extract) | Antioxidant | DPPH radical scavenging | 60 | [6] |

| Angelica purpurascens (root extract) | Antioxidant | ABTS radical scavenging | 50 | [6] |

| Angelica sinensis (phenolic extract) | Antioxidant | DPPH radical scavenging | ~100 | [7] |

| Angelica sinensis (phenolic extract) | Antioxidant | ABTS radical scavenging | ~80 | [7] |

| Angelica sinensis (water extract) | Anti-inflammatory | Inhibition of TNF-α production | 387.3 | [8] |

| Angelica sinensis (water extract) | Anti-inflammatory | Inhibition of IL-6 production | 954.3 | [8] |

| Ethanolic extract of Smilax corbularia | Anti-inflammatory | Inhibition of NO production | 83.90 | [9] |

| Ethanolic extract of Smilax corbularia | Anti-inflammatory | Inhibition of TNF-α production | 61.97 | [9] |

| Quercetin (from S. corbularia) | Anti-inflammatory | Inhibition of NO production | 11.2 | [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful discovery and validation of bioactive compounds. This section provides methodologies for key experiments cited in the literature.

Extraction of Bioactive Compounds

3.1.1. Soxhlet Extraction of Furanocoumarins from Archangelica officinalis

This method is suitable for the exhaustive extraction of thermally stable compounds.[10]

-

Sample Preparation: Grind the dried fruits of Archangelica officinalis to a fine powder.

-

Extraction: Place the powdered plant material (e.g., 10 g) into a cellulose thimble and insert it into the Soxhlet extractor.

-

Solvent: Add a suitable solvent, such as petroleum ether or methanol (e.g., 250 mL), to the round-bottom flask.

-

Apparatus Setup: Assemble the Soxhlet apparatus with a condenser.

-

Heating: Heat the solvent to its boiling point. The extraction is typically run for several hours (e.g., 6-8 hours) until the solvent in the extractor becomes colorless.

-

Concentration: After extraction, cool the solvent and concentrate it using a rotary evaporator to obtain the crude extract.

3.1.2. Ultrasonic-Assisted Deep Eutectic Solvent (DES) Extraction of Coumarins from Angelica dahurica

This green extraction method offers higher efficiency and shorter extraction times.[3]

-

DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride, citric acid, and water in a molar ratio of 1:1:2. Heat and stir the mixture until a homogeneous, clear liquid is formed.

-

Sample Preparation: Use powdered dried roots of Angelica dahurica.

-

Extraction: Mix the powdered sample with the DES at a liquid-to-solid ratio of 10:1 (mL/g).

-

Ultrasonication: Place the mixture in an ultrasonic bath and sonicate at a specified power (e.g., 300 W) and temperature (e.g., 60°C) for a defined period (e.g., 50 minutes).

-

Separation: After extraction, centrifuge the mixture to separate the supernatant containing the extracted coumarins from the plant residue.

-

Analysis: Filter the supernatant through a 0.45 µm membrane filter before HPLC analysis.

Isolation of Bioactive Compounds

3.2.1. Preparative High-Performance Liquid Chromatography (HPLC) for the Isolation of Decursin from Angelica gigas

Preparative HPLC is a powerful technique for isolating pure compounds from complex mixtures.[11]

-

Sample Preparation: Prepare a concentrated extract of Angelica gigas rich in decursin. Dissolve the extract in a suitable solvent (e.g., methanol) and filter it.

-

HPLC System: Use a preparative HPLC system equipped with a suitable column (e.g., C18).

-

Mobile Phase: A typical mobile phase for the separation of decursin is a gradient of methanol and water. For example, a starting condition of 60:40 (MeOH:H₂O) can be used.

-

Injection and Elution: Inject a large volume of the concentrated extract onto the column. Elute the compounds using the defined mobile phase gradient at a specific flow rate (e.g., 1.0 mL/min).

-

Detection and Fraction Collection: Monitor the elution of compounds using a UV detector at a specific wavelength (e.g., 280 nm). Collect the fractions corresponding to the decursin peak.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain the isolated decursin.

Bioactivity Assays

3.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of natural products.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of the Angelica extract or isolated compound in a suitable solvent.

-

Assay Procedure:

-

Add a specific volume of the sample solution to a solution of DPPH in a 96-well plate or a cuvette.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the sample concentration.

3.3.2. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay is used to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[12]

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the Angelica extract or isolated compound for a specific duration (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further period (e.g., 24 hours).

-

NO Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for a short period (e.g., 10 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

-

Calculation: Determine the concentration of nitrite (a stable product of NO) in the supernatant by comparing the absorbance with a standard curve of sodium nitrite. Calculate the percentage of NO inhibition.

3.3.3. Cell Viability Assay (MTT Assay)

This assay is essential to ensure that the observed bioactivity is not due to cytotoxicity.[13][14][15][16][17]

-

Cell Seeding and Treatment: Follow the same procedure as in the NO inhibition assay.

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).

-

Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the bioactivity of Angelica compounds is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, visualize key experimental workflows and signaling pathways.

Experimental Workflow for Bioactive Compound Discovery

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. zenodo.org [zenodo.org]

- 5. [논문]당귀(Angelica gigas) 중 Decursin 및 Decursinol Angelate 추출 방법과 HPLC 분석 [scienceon.kisti.re.kr]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apjai-journal.org [apjai-journal.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Therapeutic Effects of Decursin and Angelica gigas Nakai Root Extract in Gerbil Brain after Transient Ischemia via Protecting BBB Leakage and Astrocyte Endfeet Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. broadpharm.com [broadpharm.com]

- 17. MTT assay protocol | Abcam [abcam.com]

The Chemical Landscape of Angelica Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The genus Angelica encompasses a diverse group of perennial herbs that have been integral to traditional medicine systems for centuries. Modern scientific inquiry has unveiled a complex and varied chemical composition within these species, rich in bioactive compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the chemical constituents of various Angelica species, detailed analytical methodologies for their identification and quantification, and an exploration of the molecular signaling pathways through which they exert their pharmacological effects.

Chemical Composition of Angelica Species

The chemical profile of Angelica species is predominantly characterized by three major classes of compounds: essential oils, furanocoumarins, and polysaccharides. The quantitative composition of these constituents can vary significantly depending on the species, the part of the plant used (roots, seeds, leaves), geographical origin, and harvesting time.[1]

Essential Oils

Essential oils are complex mixtures of volatile compounds, primarily monoterpenes and sesquiterpenes, which contribute to the characteristic aroma and many of the biological activities of Angelica species.[1] Gas chromatography-mass spectrometry (GC-MS) is the most common technique for their analysis.[1]

Table 1: Quantitative Composition of Major Essential Oil Constituents in Various Angelica Species

| Species | Plant Part | Major Constituent(s) | Concentration (%) | Reference(s) |

| Angelica archangelica | Root | α-Pinene | 21.3 | [1] |

| δ-3-Carene | 16.5 | [1] | ||

| Limonene | 16.4 | [1] | ||

| α-Phellandrene | 8.7 | [1] | ||

| Angelica archangelica | Seed | β-Phellandrene | 33.6 - 63.4 | [1] |

| α-Pinene | 4.2 - 12.8 | [1] | ||

| Angelica gigas | Root | α-Pinene | 28.64 | [1] |

| β-Eudesmol | 14.80 | [1] | ||

| Nonane | 8.49 | [1] | ||

| γ-Eudesmol | 5.97 | [1] | ||

| Angelica dahurica cv. Qibaizhi | Root | 3-Carene | 12.70 | [2] |

| β-Elemene | 6.20 | [2] | ||

| β-Terpinene | 3.53 | [2] | ||

| Angelica acutiloba | Seed | (Z)-Ligustilide | 17.4 | [3] |

| Dodecyl acetate | 3.30 | [3] | ||

| Dodecanol | 7.1 | [3] | ||

| Angelica purpurascens | Root | α-Bisabolol | 22.93 | [4] |

| Cubebol | 14.39 | [4] | ||

| α-Pinene | 11.63 | [4] |

Furanocoumarins

Furanocoumarins are a class of phototoxic and pharmacologically active compounds that are characteristic of the Apiaceae family, to which Angelica belongs. These compounds are known for their anti-inflammatory, anticancer, and neuroprotective properties.[5][6] Their analysis is typically performed using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS).[7][8]

Table 2: Quantitative Analysis of Furanocoumarins in Angelica dahurica

| Furanocoumarin | Mean Content (mg/g) | Reference(s) |

| Oxypeucedanin | 2.844 | [8] |

| Imperatorin | 1.277 | [8] |

| Isoimperatorin | 0.649 | [8] |

| Oxypeucedanin hydrate | 0.216 | [8] |

| Bergapten | 0.129 | [8] |

| Byak-angelicin | 0.062 | [8] |

| Xanthotoxin | 0.052 | [8] |

| Xanthotoxol | 0.019 | [8] |

| Psoralen | 0.018 | [8] |

Note: The total content of these nine furanocoumarins in Angelica dahurica can range from 4.38 to 9.37 mg/g.[9]

Polysaccharides

Polysaccharides from Angelica species, particularly Angelica sinensis, are known for their immunomodulatory, hematopoietic, and anti-inflammatory activities.[10] These are typically water-soluble heteropolysaccharides with a backbone of α-(1→4)-Glc. Their composition includes glucose, galactose, arabinose, and rhamnose.

Table 3: Monosaccharide Composition of Angelica sinensis Polysaccharides (ASP)

| Monosaccharide | Molar Ratio/Weight Ratio | Reference(s) |

| Mannose | 0.23 | [11] |

| Rhamnose | 0.17 | [11] |

| Glucuronic acid | 14.41 | [11] |

| Galactose | 0.39 | [11] |

| Arabinose | 1.68 | [11] |

| Xylose | 0.87 | [11] |

Note: The total polysaccharide content in Angelica sinensis can be as high as 15%.

Experimental Protocols

Extraction of Essential Oils

A common method for the extraction of essential oils from Angelica species is hydrodistillation.

Protocol: Hydrodistillation of Essential Oil from Angelica purpurascens Root [4]

-

Sample Preparation: Grind 80 g of dried Angelica purpurascens root into a coarse powder.

-

Hydrodistillation: Place the ground root material in a Clevenger-type apparatus. Add a sufficient volume of distilled water to immerse the plant material.

-

Extraction: Heat the mixture to boiling and continue the distillation for 5 hours. The essential oil will co-distill with the water and be collected in the calibrated tube of the Clevenger apparatus.

-

Dehydration: Separate the collected essential oil from the aqueous layer and dehydrate it using anhydrous sodium sulfate.

-

Storage: Store the obtained essential oil at 4°C for further analysis.

Analysis of Essential Oils by GC-MS

Protocol: GC-MS Analysis of Angelica dahurica cv. Qibaizhi Essential Oil [2]

-

Instrumentation: An Agilent 6890N gas chromatograph coupled to a 5975B mass selective detector.

-

Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 min.

-

Ramp 1: Increase to 180°C at a rate of 5°C/min.

-

Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 min.

-

-

Mass Spectrometer Parameters:

-

Ionization mode: Electron Impact (EI).

-

Ionization energy: 70 eV.

-

Scan range: 35-550 amu.

-

Ion source temperature: 230°C.

-

Quadrupole temperature: 150°C.

-

-

Compound Identification: Identify the components by comparing their mass spectra with those in the NIST and Wiley libraries, and by comparing their retention indices with literature values.

Extraction and Quantification of Furanocoumarins by UPLC-MS/MS

Protocol: UFLC-MS/MS Analysis of Furanocoumarins in Angelica dahurica [12]

-

Sample Preparation:

-

Weigh 0.5 g of powdered Angelica dahurica root.

-

Add 25 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm membrane filter.

-

-

Instrumentation: An ultra-fast liquid chromatograph coupled with a triple quadrupole mass spectrometer.

-

Column: Kinetex 2.6u C18 100 Å column (100 × 2.1 mm, 2.6 µm).

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

Gradient elution at a flow rate of 0.5 mL/min.

-

-

Mass Spectrometry:

-

Operate in multiple reaction monitoring (MRM) mode for quantification.

-

Optimize the precursor-product ion transitions and collision energies for each furanocoumarin standard.

-

-

Quantification: Construct a calibration curve for each furanocoumarin using standard solutions of known concentrations. Calculate the content of each furanocoumarin in the sample based on the calibration curve.

Extraction and Purification of Polysaccharides

Protocol: Extraction and Purification of Angelica sinensis Polysaccharides (ASP) [11]

-

Defatting: Soak 400 g of dry, powdered A. sinensis roots in three volumes of 85% ethanol at 80°C for 2 hours to remove lipids and pigments. Filter the mixture.

-

Hot Water Extraction: Decoct the solid residue twice with 10 volumes of hot water at 80°C for 3 hours.

-

Concentration and Precipitation: Combine the aqueous extracts, centrifuge, and concentrate to a desired volume. Add ethanol to the concentrated extract to a final concentration of 80% to precipitate the crude polysaccharides.

-

Purification:

-

Dissolve the crude polysaccharides in water.

-

Apply the solution to a D315 weak-base ion-exchange resin column for purification.

-

Elute the polysaccharides with distilled water.

-

-

Lyophilization: Collect the polysaccharide-containing fractions and lyophilize to obtain purified ASP.

Signaling Pathways and Molecular Mechanisms

Several bioactive compounds from Angelica species have been shown to modulate key signaling pathways involved in inflammation, angiogenesis, and cell proliferation.

Inhibition of VEGFR-2 Signaling Pathway by Decursin and Decursinol Angelate

Decursin and decursinol angelate, pyranocoumarin compounds from Angelica gigas, have demonstrated anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[13][14] This inhibition suppresses the proliferation, migration, and tube formation of endothelial cells, which are crucial steps in angiogenesis.[13][14]

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Several compounds from Angelica species, including isoimperatorin, have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[5]

Activation of p38 MAPK Signaling Pathway

Extracts from Angelica sinensis have been found to promote neuronal survival and neurogenesis by activating the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[15]

References

- 1. A Review of the Composition of the Essential Oils and Biological Activities of Angelica Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [GC-MS analysis of essential oil from root of Angelica dahurica cv. Qibaizhi] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. [Quantitative determination of nine furanocoumarins for quality evaluation of Angelica dahurica from different habitats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Extraction, structure, pharmacological activities and drug carrier applications of Angelica sinensis polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Extraction and structural analysis of Angelica sinensis polysaccharide with low molecular weight and its lipid‐lowering effect on nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Decursin and decursinol angelate inhibit VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

Traditional Medicinal Uses of Angelica archangelica: A Technical Guide

Introduction

Angelica archangelica L., commonly known as garden angelica, wild celery, or Norwegian angelica, is a biennial or perennial herb belonging to the Apiaceae family. Native to the temperate regions of Europe and Asia, it has been a cornerstone of traditional and folk medicine for centuries, particularly in Nordic countries, where its roots, seeds, leaves, and fruits have been utilized.[1][2][3] The plant is characterized by its considerable height, large compound leaves, and globe-like clusters of greenish-white flowers.[4] Its strong, aromatic scent is attributed to a rich profile of bioactive compounds.[2]

This technical guide provides an in-depth overview of the traditional medicinal applications of Angelica archangelica, supported by scientific evidence on its phytochemical composition and pharmacological activities. It is intended for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, experimental methodologies, and visual summaries of key biological processes.

Traditional and Folk Medicinal Uses

Historically, Angelica archangelica was highly valued for its purported healing properties and was used to treat a wide spectrum of ailments.[3] In European traditional medicine, it has been applied to address digestive issues, circulatory problems, and anxiety.[2] Its uses are extensive, ranging from a general tonic to a specific remedy for infections and inflammatory conditions. A summary of its traditional applications is presented in Table 1.

Table 1: Summary of Traditional Medicinal Uses of Angelica archangelica

| Category | Specific Uses | References |

|---|---|---|

| Gastrointestinal | Digestive aid, dyspepsia, flatulence, mild cramping, colic, appetite stimulant, stomachic | [3][5] |

| Respiratory | Expectorant, coughs, colds, flu, bronchitis, pleurisy | [3][5] |

| Neurological | Nervous headaches, anxiety, hysteria, seizures | [3] |

| Anti-inflammatory | Rheumatism, arthritis | [3][4] |

| Antimicrobial/General | Antiseptic, fever, skin rashes, wounds, toothaches, urinary organ diseases | [3] |

| Other | Diuretic, diaphoretic (to promote sweating), emmenagogue (to stimulate menstrual flow), tonic |[3][5] |

Phytochemical Composition

The therapeutic effects of A. archangelica are attributed to its complex chemical composition, which is dominated by essential oils (monoterpenes) and coumarins.[6] The concentration and relative abundance of these compounds vary significantly depending on the plant part (root, seed, or leaf), geographical origin, and harvesting time.[4]

Essential Oils

The essential oils, responsible for the plant's characteristic aroma, are largely composed of monoterpene hydrocarbons.[7] The roots and seeds are the most common sources for essential oil extraction. Quantitative analysis reveals distinct profiles for different parts of the plant.

Table 2: Major Essential Oil Constituents of Angelica archangelica (% Composition)

| Compound | Root Oil (%) | Seed (Fruit) Oil (%) | References |

|---|---|---|---|

| α-Pinene | 11.0 - 29.7 | 4.2 - 15.8 | [4][7][8][9] |

| β-Phellandrene | 13.0 - 18.0 | 33.6 - 84.7 | [4][6] |

| δ-3-Carene | 14.2 - 16.5 | - | [8][9] |

| Limonene | 13.2 - 16.4 | - | [8][9] |

| Sabinene | 6.1 | 20.4 | [7][9] |

| Myrcene | 4.1 | Present | [7][9] |

| p-Cymene | 3.8 | - |[9] |

Coumarins and Furanocoumarins

Coumarins are a major class of bioactive compounds in A. archangelica, with significant concentrations found in the roots and fruits. These compounds are largely responsible for many of the plant's pharmacological activities.[3] Key furanocoumarins identified include imperatorin, xanthotoxin, bergapten, angelicin, osthole, and psoralen.[3][7] In one study analyzing a crude root extract, angelicin was identified as the major constituent with a concentration of 73 µg/mL.[10]

Pharmacological Activities and Experimental Data

Scientific investigations have substantiated many of the traditional uses of A. archangelica, revealing a broad spectrum of pharmacological activities including antimicrobial, antitumor, and analgesic effects.

Antimicrobial Activity

The essential oil of A. archangelica root has demonstrated significant antimicrobial properties against a range of pathogens.

Table 3: Antimicrobial Activity of Angelica archangelica Root Essential Oil

| Target Microorganism | Assay | Result (MIC) | Result (MBC) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Microdilution | 14.2 µL/mL | 56.8 µL/mL | [9] |

| Escherichia coli | Microdilution | 28.4 µL/mL | 113.6 µL/mL | [9] |

| Enterococcus faecalis | Broth dilution | 0.13% v/v | - | [8] |

| Clostridium difficile | Broth dilution | 0.25% v/v | - | [8] |

| Candida albicans | Broth dilution | 0.50% v/v | - | [8] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Antitumor and Cytotoxic Activity

Extracts from A. archangelica have shown promise in oncology research, demonstrating both in vitro cytotoxicity against cancer cell lines and in vivo tumor growth inhibition.

Table 4: Antitumor and Cytotoxic Activity of Angelica archangelica Extracts

| Cell Line / Model | Extract Type | Assay | Result | Reference |

|---|---|---|---|---|

| Crl mouse breast cancer | Leaf Extract | ³H-thymidine uptake | EC₅₀ = 87.6 µg/mL | [7] |

| 4T1 (mouse breast cancer) | Crude Root Extract | MTT Assay | Cytotoxic | [11] |

| MCF-7 (human breast cancer) | Crude Root Extract | MTT Assay | Cytotoxic | [11] |

| 4T1 cell-challenged mice | Crude Root Extract | In vivo tumor growth| Significant decrease at 500 mg/kg |[11] |

Analgesic and Antioxidant Activity

The plant has also been evaluated for its pain-relieving and antioxidant capabilities, which aligns with its traditional use for rheumatism and inflammatory conditions.

Table 5: Analgesic and Antioxidant Activity of Angelica archangelica

| Activity | Extract Type | Assay / Model | Result | Reference |

|---|---|---|---|---|

| Analgesic | Not specified | Hot-plate test (mice) | 72.2% increase in latency | [7][12] |

| Antioxidant | Methanolic Extract | DPPH Assay | 83.39% inhibition at 100 µg/mL |[13] |

Experimental Protocols

This section details the methodologies employed in the cited research to obtain the phytochemical and pharmacological data.

Plant Material and Extraction

-

Solvent Extraction (for Coumarins and General Extracts): Dried and powdered plant material (e.g., roots) is subjected to extraction using solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), ethyl acetate, and methanol.[13][14] This can be performed using a Soxhlet apparatus for continuous extraction or via maceration.[13] One optimized protocol for methanol extraction of dried roots identified a temperature of 60°C and a duration of 36 hours as optimal for maximizing antioxidant activity.[15][16]

-

Hydrodistillation (for Essential Oils): Fresh or dried plant material (e.g., roots) is subjected to hydrodistillation for several hours using a Clevenger-type apparatus to isolate the volatile essential oils. The oil yield from dried roots is typically around 0.10%.[9][17] Supercritical CO₂ has also been used as a non-toxic extraction method.[18]

References

- 1. Angelica archangelica: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. Angelica Root: Benefits, Uses, and Side Effects [healthline.com]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical Constituents, Folk Medicinal Uses, and Biological Activities of Genus Angelica: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. herbalreality.com [herbalreality.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Essential oil composition and antimicrobial activity of Angelica archangelica L. (Apiaceae) roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Medicinal properties of Angelica archangelica root extract: Cytotoxicity in breast cancer cells and its protective effects against in vivo tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 15. Optimization of extraction conditions of Angelica archangelica extract and activity evaluation in experimental fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Chemical Composition and Antibacterial Activity of Angelica archangelica Root Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Essential Oils and Supercritical CO2 Extracts of Arctic Angelica (Angelica archangelica L.), Marsh Labrador Tea (Rhododendron tomentosum) and Common Tansy (Tanacetum vulgare)—Chemical Compositions and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Phytochemical Screening of Angelica gigas Root Extract: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelica gigas Nakai, commonly known as Korean Angelica, is a perennial plant whose root is a cornerstone of traditional Korean medicine. Esteemed for its wide array of therapeutic properties, the root's efficacy is attributed to its rich and diverse phytochemical composition. This technical guide provides a comprehensive overview of the phytochemical screening of Angelica gigas root extract, detailing the major bioactive compounds, experimental protocols for their identification and quantification, and the signaling pathways through which they exert their pharmacological effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this important medicinal plant.

Phytochemical Composition

The root of Angelica gigas is a rich source of various classes of phytochemicals, with pyranocoumarins being the most prominent and pharmacologically significant. Other notable classes include coumarins, polyacetylenes, and phenolic compounds.

Major Phytochemicals

The primary bioactive constituents of Angelica gigas root extract are the pyranocoumarins, decursin and its isomer, decursinol angelate. These compounds are often present in high concentrations and are responsible for many of the root's reported therapeutic activities.[1][2] Nodakenin, a furanocoumarin glucoside, is another key marker compound.[3] The concentrations of these major compounds can vary depending on factors such as the geographical origin of the plant, cultivation conditions, and the extraction method employed.

Quantitative Analysis of Major Phytochemicals

The following table summarizes the quantitative data for the major phytochemicals found in Angelica gigas root, as reported in various studies. The concentrations are expressed as a percentage of the dry weight of the root or root extract.

| Phytochemical Class | Compound | Concentration Range (% w/w) | Notes |

| Pyranocoumarins | Decursin | 2.49 - 4.42 (in dried root) | The most abundant pyranocoumarin.[2] |

| Decursinol Angelate | 1.93 - 3.43 (in dried root) | A structural isomer of decursin.[2] | |

| Furanocoumarins | Nodakenin | 0.29 - 1.27 (in dried root) | A marker compound for Angelica gigas. |

Experimental Protocols

This section provides detailed methodologies for the extraction and phytochemical analysis of Angelica gigas root.

Extraction of Phytochemicals

The choice of solvent significantly impacts the yield and composition of the extracted phytochemicals. Ethanol is a commonly used solvent for extracting the lipophilic pyranocoumarins from Angelica gigas root.

Protocol: Ethanolic Extraction

-

Sample Preparation: Obtain dried Angelica gigas roots and grind them into a fine powder using a mechanical grinder.

-

Extraction:

-

Weigh 100 g of the powdered root material.

-

Macerate the powder with 1 L of 70% ethanol in a sealed container.

-

Agitate the mixture periodically for 72 hours at room temperature.

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude ethanolic extract.

-

-

Drying and Storage:

-

Dry the crude extract in a vacuum oven to remove any residual solvent.

-

Store the dried extract in an airtight, light-resistant container at 4°C until further analysis.

-

Qualitative Phytochemical Screening

Preliminary qualitative tests are performed to identify the presence of various phytochemical classes in the extract.

Protocol: Qualitative Tests

-

Test for Alkaloids (Mayer's Test):

-

Dissolve a small amount of the extract in dilute hydrochloric acid and filter.

-

To a few mL of the filtrate, add 1-2 drops of Mayer's reagent (potassium mercuric iodide solution).

-

The formation of a cream-colored precipitate indicates the presence of alkaloids.

-

-

Test for Flavonoids (Shinoda Test):

-

Dissolve the extract in ethanol.

-

Add a few fragments of magnesium ribbon to the solution.

-

Add a few drops of concentrated hydrochloric acid.

-

The appearance of a pink, magenta, or red color indicates the presence of flavonoids.

-

-

Test for Saponins (Froth Test):

-

Shake a small amount of the extract vigorously with water in a test tube.

-

The formation of a stable froth (honeycomb-like) indicates the presence of saponins.

-

-

Test for Tannins (Ferric Chloride Test):

-

Dissolve a small amount of the extract in water and filter.

-

To the filtrate, add a few drops of 5% ferric chloride solution.

-

The formation of a blue-black, green, or blue-green precipitate indicates the presence of tannins.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the precise quantification of major compounds like decursin and decursinol angelate.

Protocol: HPLC Analysis of Decursin and Decursinol Angelate

-

Standard Preparation:

-

Prepare stock solutions of decursin and decursinol angelate standards (e.g., 1 mg/mL) in methanol.

-

Prepare a series of working standard solutions of different concentrations by diluting the stock solutions with methanol to construct calibration curves.

-

-

Sample Preparation:

-

Accurately weigh about 10 mg of the dried Angelica gigas root extract.

-

Dissolve the extract in 10 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-10 min, 50% A; 10-25 min, 50-80% A; 25-30 min, 80% A.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at 330 nm.

-

Column Temperature: 30°C.

-

-

Quantification:

-

Identify the peaks of decursin and decursinol angelate in the sample chromatogram by comparing their retention times with those of the standards.

-

Calculate the concentration of each compound in the extract by using the standard calibration curve.

-

Signaling Pathways and Mechanisms of Action

The bioactive compounds in Angelica gigas root extract exert their pharmacological effects by modulating various cellular signaling pathways. This section provides a visual representation of these pathways using Graphviz.

General Phytochemical Screening Workflow

The following diagram illustrates the overall workflow for the phytochemical screening of Angelica gigas root extract.

Modulation of the NF-κB and MAPK Signaling Pathways

Decursin and decursinol angelate have been shown to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the inflammatory response.

Activation of the AMPK-YAP Signaling Pathway

Angelica gigas extract has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which in turn regulates the Yes-associated protein (YAP) signaling pathway. This mechanism is associated with the antioxidant effects of the extract.

Conclusion

The root of Angelica gigas is a valuable source of bioactive phytochemicals, particularly the pyranocoumarins decursin and decursinol angelate. This guide has provided a framework for the phytochemical screening of Angelica gigas root extract, from extraction and qualitative analysis to quantitative determination by HPLC. Furthermore, the elucidation of the signaling pathways modulated by its constituents, such as the NF-κB, MAPK, and AMPK-YAP pathways, offers a deeper understanding of its mechanisms of action. This information is critical for the continued research and development of novel therapeutics derived from this potent medicinal plant. The provided protocols and diagrams serve as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of Angelica gigas.

References

- 1. A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angelica gigas NAKAI and Its Active Compound, Decursin, Inhibit Cellular Injury as an Antioxidant by the Regulation of AMP-Activated Protein Kinase and YAP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Angelica sinensis: A Technical Guide to the Identification and Characterization of Novel Coumarins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica sinensis, a perennial herb belonging to the Apiaceae family, has a long-standing history in traditional Chinese medicine for treating a variety of ailments, including gynecological disorders, inflammation, and cancer. The therapeutic efficacy of this plant is largely attributed to its rich phytochemical composition, particularly coumarins. These heterocyclic compounds exhibit a wide spectrum of biological activities, making them a focal point for modern drug discovery and development. This technical guide provides an in-depth overview of the methodologies for identifying novel coumarins in Angelica sinensis, complete with detailed experimental protocols, quantitative data summarization, and visualization of relevant biological pathways.

I. Isolation and Purification of Novel Coumarins

The initial step in the discovery of novel coumarins involves the extraction and chromatographic separation of compounds from the plant material. A general workflow for this process is outlined below.

Experimental Workflow for Coumarin Isolation

Detailed Experimental Protocols

1. Plant Material and Extraction:

-

Dried roots of Angelica sinensis are pulverized into a fine powder.

-

The powdered material is extracted with 95% ethanol at room temperature three times, each for 24 hours.

-

The collective extracts are then concentrated under reduced pressure to yield a crude extract.

2. Silica Gel Column Chromatography:

-

A glass column is dry-packed with silica gel (200-300 mesh).

-

The crude extract is dissolved in a minimal amount of dichloromethane (DCM) and loaded onto the column.

-

The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent like ethyl acetate (EtOAc). For example, a gradient of n-hexane:EtOAc from 100:0 to 0:100 can be used.

-

Fractions of 50-100 mL are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

3. Sephadex LH-20 Column Chromatography:

-

Combined fractions from the silica gel column are further purified using a Sephadex LH-20 column.

-

The sample is loaded onto the column and eluted with methanol.

-

This step is effective for separating compounds based on their molecular size and polarity.

4. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Final purification is achieved using preparative RP-HPLC on a C18 column.

-

A typical mobile phase consists of a gradient of methanol and water. For example, a linear gradient of 50% to 100% methanol over 40 minutes can be employed.

-

The flow rate is typically maintained at 5-10 mL/min, and the eluate is monitored with a UV detector at wavelengths such as 254 nm and 325 nm.

-

Pure compounds are collected based on the retention time of the peaks.

II. Structural Elucidation of Novel Coumarins

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Detailed Experimental Protocols

1. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

-

HRESIMS analysis provides the exact molecular weight and elemental composition of the isolated compound, which is crucial for determining its molecular formula.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons in the molecule, while ¹³C NMR reveals the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the complete structure.

-

III. Quantitative Data of a Novel Coumarin: Angelica Coumarin A

A novel coumarin, named Angelica coumarin A (6-Hydroxy-3-(4-hydroxyphenyl)-7-methyl-coumarin), was isolated from the 95% ethanol extracts of Angelica sinensis[1].

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₄ | [1] |

| Cytotoxicity (IC₅₀) | ||

| A549 (Lung Carcinoma) | 3.2 µmol/L | [1] |

| MCF7 (Breast Cancer) | 2.8 µmol/L | [1] |

IV. Bioactivity and Signaling Pathways of Novel Coumarins

Novel coumarins from Angelica sinensis have shown significant biological activities, including cytotoxic and anti-inflammatory effects. Understanding the underlying molecular mechanisms is crucial for their development as therapeutic agents.

A. Cytotoxicity of Angelica Coumarin A

Angelica coumarin A has demonstrated potent cytotoxic effects against human lung carcinoma (A549) and breast cancer (MCF7) cell lines[1]. The specific signaling pathway responsible for this cytotoxicity is an area for further investigation.

B. Anti-inflammatory Activity of Glabralactone

Glabralactone, a coumarin isolated from Angelica sinensis, has been shown to possess anti-inflammatory properties by suppressing the TRIF-dependent IRF-3 and NF-κB signaling pathways in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells[2][3][4].

Detailed Experimental Protocols for Signaling Pathway Analysis

1. Cell Culture and Treatment:

-

RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are pre-treated with various concentrations of the novel coumarin for 1 hour, followed by stimulation with 1 µg/mL of LPS for the indicated times.

2. Western Blot Analysis:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-IRF3, IRF3, p-p65, p65, IκBα, and β-actin as a loading control).

-

After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Luciferase Reporter Assay for NF-κB and IRF3 Activation:

-

Cells are co-transfected with an NF-κB or IRF3-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization).

-

After 24 hours, cells are pre-treated with the coumarin and then stimulated with LPS.

-

Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.

4. Quantitative Real-Time PCR (qPCR):

-

Total RNA is extracted from cells, and cDNA is synthesized.

-

qPCR is performed using primers for target genes (e.g., iNOS, TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH).

-

The relative gene expression is calculated using the 2-ΔΔCt method.

V. Biosynthesis of Simple Coumarins in Angelica sinensis

The biosynthesis of simple coumarins in Angelica sinensis is proposed to occur through the phenylpropanoid pathway. Understanding this pathway can provide insights into the metabolic engineering of this plant to enhance the production of medicinally important coumarins.

Proposed Biosynthetic Pathway of Simple Coumarins

Conclusion

The identification and characterization of novel coumarins from Angelica sinensis represent a promising avenue for the discovery of new therapeutic agents. This guide provides a comprehensive framework for researchers, outlining the essential experimental protocols from isolation and structural elucidation to the investigation of their biological activities and underlying molecular mechanisms. The continued exploration of the rich chemical diversity of Angelica sinensis will undoubtedly lead to the development of novel drugs for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical Constituents, Folk Medicinal Uses, and Biological Activities of Genus Angelica: A Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Determination of Three Coumarins in Angelica dahurica by 1H-qNMR Method: A Fast and Validated Method for Crude Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Furanocoumarins from Angelica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanocoumarins, a class of naturally occurring organic compounds, are abundant in various plant families, with the genus Angelica being a particularly rich source. These compounds are characterized by a furan ring fused with a coumarin scaffold, leading to a diverse array of structures with significant pharmacological potential. This technical guide provides an in-depth overview of the pharmacological properties of furanocoumarins derived from Angelica species, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antioxidant activities. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological activities of various furanocoumarins isolated from Angelica species. This data is compiled from multiple in vitro studies and provides a comparative overview of the potency of these compounds.

Table 1: Anticancer Activity of Angelica Furanocoumarins

| Furanocoumarin | Cancer Cell Line | Assay | IC50 Value | Reference |

| Imperatorin | H1975 (NSCLC) | Cytotoxicity | 5.28 ± 0.50 µM (48h) | [1] |

| Imperatorin | A549 (NSCLC) | Cytotoxicity | 14.17 ± 3.02 µM (48h) | [1] |

| Psoralen | A549 (NSCLC) | Inhibition of IR-induced migration | 50 µM | [2] |

| Xanthotoxin | A549 (NSCLC) | Inhibition of IR-induced migration | 50 µM | [2] |

| Bergapten | A549 (NSCLC) | Inhibition of IR-induced migration | 50 µM | [2] |

NSCLC: Non-Small Cell Lung Cancer; IR: Ionizing Radiation

Table 2: Anti-inflammatory Activity of Angelica Furanocoumarins

| Furanocoumarin | Cell Line | Activity | IC50 Value | Reference |

| Dahuribiethrin B | RAW264.7 Macrophages | Nitric Oxide Production Inhibition | 8.8 µM | [3] |

| Dahuribiethrin C | RAW264.7 Macrophages | Nitric Oxide Production Inhibition | 9.8 µM | [3] |

| Dahuribiethrin D | RAW264.7 Macrophages | Nitric Oxide Production Inhibition | 9.5 µM | [3] |

| Dahuribiethrin E | RAW264.7 Macrophages | Nitric Oxide Production Inhibition | 9.2 µM | [3] |

Table 3: Neuroprotective and Enzyme Inhibitory Activities of Angelica Furanocoumarins

| Furanocoumarin | Target/Assay | Activity | IC50 Value | Reference |

| Imperatorin | Butyrylcholinesterase (BChE) | Inhibition | 14.4 ± 3.2 μM | |

| Heraclenol-2'-O-angelate | Butyrylcholinesterase (BChE) | Inhibition | 7.5 ± 1.8 μM |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of the pharmacological properties of Angelica furanocoumarins.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6]

-

Treatment: Treat the cells with various concentrations of the furanocoumarin compounds for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[7] Incubate the plate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm or 590 nm using a microplate reader.[4]

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Anti-inflammatory Activity (Nitric Oxide Production Assay)

This assay measures the inhibitory effect of furanocoumarins on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of furanocoumarins for 1 hour before stimulating with LPS (1 µg/mL).

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Reading: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

-

Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Neuroprotective Activity (Acetylcholinesterase Inhibition Assay - Ellman's Method)

Ellman's method is a rapid and sensitive colorimetric assay to determine acetylcholinesterase (AChE) activity.[8][9]

-

Reagent Preparation:

-

Assay Procedure (in a 96-well plate):

-

Add 140 µL of phosphate buffer, 10 µL of the test furanocoumarin solution, and 10 µL of AChE solution (1 U/mL) to each well.[9]

-

Incubate the plate at 25°C for 10 minutes.[9]

-

Add 10 µL of 10 mM DTNB to the mixture.[9]

-

Initiate the reaction by adding 10 µL of 14 mM ATCI.[9]

-

Shake the plate for 1 minute and then add 20 µL of 5% SDS to stop the reaction.[9]

-

Measure the absorbance at 412 nm after a 10-minute incubation.[9]

-

-

Data Analysis: The percentage of AChE inhibition is calculated by comparing the absorbance of the sample with that of the control (without the inhibitor).

Anticancer Activity (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of furanocoumarins on cell migration, a crucial process in cancer metastasis.

-

Cell Monolayer Formation: Grow cells to confluence in a 6-well plate.

-

Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

-

Treatment and Imaging: Wash the cells with PBS to remove detached cells and then add fresh medium containing the furanocoumarin at the desired concentration. Capture images of the wound at 0 hours.

-

Incubation and Monitoring: Incubate the plate at 37°C and capture images of the same wound area at regular intervals (e.g., 24 and 48 hours).[11]

-

Data Analysis: The wound closure is quantified by measuring the width of the scratch at different time points and is expressed as a percentage of the initial wound width.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Angelica furanocoumarins and a typical experimental workflow.

Signaling Pathways

// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; p65 [label="p65", fillcolor="#F1F3F4", fontcolor="#202124"]; p65_IkB [label="p65-IκBα", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; p65_nuc [label="p65 (nucleus)", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA [label="DNA", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Angelicin [label="Angelicin", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse];

// Edges LPS -> TLR4 [color="#34A853"]; TLR4 -> IKK [color="#34A853"]; IKK -> p65_IkB [label="P", color="#34A853"]; p65_IkB -> p65 [label="degradation of IκBα", color="#34A853"]; p65 -> p65_nuc [label="translocation", color="#34A853"]; p65_nuc -> DNA [color="#34A853"]; DNA -> Cytokines [color="#34A853"];

// Inhibition Angelicin -> IKK [label="inhibition of\nphosphorylation", color="#EA4335", style=dashed, arrowhead=tee]; } Caption: Angelicin inhibits the NF-κB signaling pathway.

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; GFR [label="Growth Factor\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Imperatorin [label="Imperatorin", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse];

// Edges GF -> GFR [color="#34A853"]; GFR -> PI3K [color="#34A853"]; PI3K -> PIP3 [label="P", color="#34A853"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label="P", color="#34A853"]; Akt -> mTOR [label="P", color="#34A853"]; mTOR -> Proliferation [color="#34A853"];

// Inhibition Imperatorin -> PI3K [label="inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } Caption: Imperatorin inhibits the PI3K/Akt signaling pathway.[1][12]

// Nodes OxidativeStress [label="Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Keap1 [label="Keap1", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#F1F3F4", fontcolor="#202124"]; Keap1_Nrf2 [label="Keap1-Nrf2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2_nuc [label="Nrf2 (nucleus)", fillcolor="#F1F3F4", fontcolor="#202124"]; ARE [label="ARE", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; AntioxidantEnzymes [label="Antioxidant\nEnzymes (HO-1, NQO1)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Furanocoumarins [label="Angelica\nFuranocoumarins", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse];

// Edges OxidativeStress -> Keap1_Nrf2 [color="#34A853"]; Keap1_Nrf2 -> Nrf2 [label="dissociation", color="#34A853"]; Nrf2 -> Nrf2_nuc [label="translocation", color="#34A853"]; Nrf2_nuc -> ARE [color="#34A853"]; ARE -> AntioxidantEnzymes [color="#34A853"];

// Activation Furanocoumarins -> Keap1_Nrf2 [label="activation", color="#34A853", style=dashed, arrowhead=vee]; } Caption: Angelica furanocoumarins activate the Keap1-Nrf2 pathway.[13][14][15]

Experimental Workflow

// Nodes start [label="Start:\nAngelica Plant\nMaterial", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Extraction of\nFuranocoumarins", fillcolor="#F1F3F4", fontcolor="#202124"]; isolation [label="Isolation &\nPurification (HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; identification [label="Structural\nElucidation (NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; bioassays [label="In Vitro\nBioassays", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cytotoxicity [label="Cytotoxicity\n(MTT Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; anti_inflammatory [label="Anti-inflammatory\n(NO Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; neuroprotective [label="Neuroprotective\n(AChE Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Data Analysis\n(IC50 determination)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End:\nPharmacological\nProfile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> extraction; extraction -> isolation; isolation -> identification; identification -> bioassays; bioassays -> cytotoxicity; bioassays -> anti_inflammatory; bioassays -> neuroprotective; cytotoxicity -> data_analysis; anti_inflammatory -> data_analysis; neuroprotective -> data_analysis; data_analysis -> end; } Caption: General workflow for investigating furanocoumarins.

Conclusion

Furanocoumarins from Angelica species represent a promising class of bioactive compounds with a wide range of pharmacological properties. Their demonstrated efficacy in preclinical models for cancer, inflammation, and neurodegenerative disorders warrants further investigation. This technical guide provides a foundational understanding of their activities, the methodologies used for their evaluation, and the cellular pathways they modulate. It is hoped that this compilation of data will facilitate future research and development efforts aimed at harnessing the therapeutic potential of these natural products.

References

- 1. doaj.org [doaj.org]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory dimeric furanocoumarins from the roots of Angelica dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]

- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. coumarins-as-modulators-of-the-keap1-nrf2-are-signaling-pathway - Ask this paper | Bohrium [bohrium.com]

- 15. researchgate.net [researchgate.net]

The Genus Angelica: A Comprehensive Phytotherapeutic Review for Researchers and Drug Development Professionals

An In-depth Technical Guide

The genus Angelica comprises a diverse group of perennial and biennial herbs from the Apiaceae family, with a long and rich history of use in traditional medicine systems across the world. Species such as Angelica sinensis (Dong Quai), Angelica archangelica (Garden Angelica), and Angelica dahurica are particularly renowned for their therapeutic properties. In modern phytotherapy, the genus is gaining increasing attention from researchers and drug development professionals for its rich phytochemical profile and wide spectrum of pharmacological activities. This technical guide provides a comprehensive review of the Angelica genus, with a focus on its chemical constituents, pharmacological activities, and the underlying molecular mechanisms. It is intended to serve as a valuable resource for scientists and researchers in the field of natural product drug discovery and development.

Phytochemical Composition

The therapeutic effects of Angelica species are attributed to a wide array of bioactive compounds. The primary classes of phytochemicals found in this genus include:

-

Coumarins and Furanocoumarins: These are among the most characteristic and abundant compounds in Angelica. Both linear and angular furanocoumarins, such as imperatorin, isoimperatorin, bergapten, and xanthotoxin, are prevalent.[1][2] These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

-

Polysaccharides: Water-soluble polysaccharides, particularly from Angelica sinensis, are major bioactive constituents with significant immunomodulatory, anti-inflammatory, and hematopoietic activities.[3][4]

-

Essential Oils: The roots and seeds of Angelica species are rich in essential oils, which contribute to their characteristic aroma and possess antimicrobial and anti-inflammatory properties. Key components include pinenes, phellandrene, and ligustilide.

-

Phthalides: Ligustilide, butylidenephthalide, and senkyunolide A are notable phthalides, primarily found in Angelica sinensis, and are recognized for their antispasmodic, anti-inflammatory, and neuroprotective activities.

A summary of the major bioactive compounds found in selected Angelica species is presented in Table 1.

Pharmacological Activities and Mechanisms of Action

The rich phytochemical diversity of the Angelica genus translates into a broad range of pharmacological activities, making it a promising source for the development of novel therapeutics.

Anti-inflammatory and Immunomodulatory Effects

Polysaccharides from Angelica sinensis have been shown to exert potent immunomodulatory and anti-inflammatory effects. These effects are mediated through the regulation of several key signaling pathways, including:

-

NF-κB Signaling Pathway: Angelica polysaccharides can inhibit the activation of the NF-κB pathway, a central regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Angelica polysaccharides can modulate the phosphorylation of key MAPK proteins like ERK, JNK, and p38, leading to a reduction in the inflammatory response.

-

JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is also implicated in the anti-inflammatory effects of Angelica polysaccharides.[5][6]

Neuroprotective Effects

Decursin and decursinol angelate, pyranocoumarin compounds isolated from Angelica gigas, have demonstrated significant neuroprotective properties. Their mechanisms of action include:

-

Inhibition of Apoptosis: Decursin has been shown to protect neuronal cells from amyloid-β-induced apoptosis by modulating the mitochondria-related caspase pathway. It can increase the Bcl-2/Bax ratio and inhibit the activation of caspase-3.

-

Modulation of MAPK Signaling: Decursin can also exert its neuroprotective effects by regulating the MAPK signaling pathway, which is involved in neuronal cell survival and death.

Anticancer Activity

Furanocoumarins from Angelica dahurica, such as imperatorin and isoimperatorin, have exhibited promising anticancer activities. These compounds can induce apoptosis in various cancer cell lines through the intrinsic mitochondrial pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.

A summary of the pharmacological activities and the corresponding bioactive compounds and mechanisms of action is provided in Table 2.

Quantitative Data Summary

To facilitate a comparative analysis of the phytochemical composition and biological activities of different Angelica species, the following tables summarize key quantitative data from various studies.

Table 1: Major Bioactive Compounds in Selected Angelica Species

| Species | Bioactive Compound Class | Key Compounds | Plant Part | Reference |

| Angelica sinensis | Polysaccharides | Arabinogalactan, Pectin | Root | [3] |

| Phthalides | Z-Ligustilide, Butylidenephthalide | Root | ||

| Angelica archangelica | Furanocoumarins | Imperatorin, Bergapten, Xanthotoxin | Root, Seed | [1] |

| Essential Oils | α-Pinene, β-Phellandrene | Root, Seed | ||

| Angelica dahurica | Furanocoumarins | Imperatorin, Isoimperatorin, Oxypeucedanin | Root | [2] |

| Angelica gigas | Pyranocoumarins | Decursin, Decursinol angelate | Root |

Table 2: Pharmacological Activities of Major Bioactive Compounds from Angelica Species

| Pharmacological Activity | Bioactive Compound(s) | Species | Mechanism of Action | Reference |

| Anti-inflammatory | Polysaccharides | A. sinensis | Inhibition of NF-κB and MAPK signaling pathways | [5] |

| Immunomodulatory | Polysaccharides | A. sinensis | Activation of macrophages and lymphocytes | [3] |

| Neuroprotective | Decursin, Decursinol angelate | A. gigas | Inhibition of apoptosis via mitochondrial pathway, modulation of MAPK signaling | |

| Anticancer | Imperatorin, Isoimperatorin | A. dahurica | Induction of apoptosis via mitochondrial pathway | |

| Antispasmodic | Ligustilide | A. sinensis | Relaxation of smooth muscle |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the phytochemical and pharmacological evaluation of Angelica species.

Protocol 1: Extraction and Purification of Polysaccharides from Angelica sinensis

Objective: To extract and purify water-soluble polysaccharides from the roots of Angelica sinensis.

Materials:

-

Dried roots of Angelica sinensis

-

95% Ethanol

-

Distilled water

-

Sevage reagent (chloroform:n-butanol, 4:1 v/v)

-

Dialysis tubing (MWCO 8000-14000 Da)

-

Centrifuge

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Powdering: Grind the dried roots of Angelica sinensis into a fine powder.

-

Degreasing: Reflux the powder with 95% ethanol (1:10 w/v) at 80°C for 2 hours to remove lipids and pigments. Repeat this step twice.

-

Hot Water Extraction: Extract the residue with distilled water (1:20 w/v) at 90°C for 3 hours with constant stirring. Repeat the extraction twice.

-

Concentration: Combine the aqueous extracts and concentrate to one-fifth of the original volume using a rotary evaporator at 60°C.

-

Deproteinization: Add Sevage reagent (1/3 of the concentrated volume) to the extract and shake vigorously for 30 minutes. Centrifuge at 4000 rpm for 15 minutes and collect the supernatant. Repeat this step until no precipitate is formed at the interface.

-

Ethanol Precipitation: Add 95% ethanol to the deproteinized supernatant to a final concentration of 80% (v/v) and let it stand overnight at 4°C.

-

Collection of Polysaccharides: Centrifuge the mixture at 4000 rpm for 15 minutes to collect the crude polysaccharide precipitate.

-

Dialysis and Lyophilization: Dissolve the precipitate in a small amount of distilled water and dialyze against distilled water for 72 hours, changing the water every 12 hours. Freeze-dry the dialyzed solution to obtain the purified Angelica sinensis polysaccharides (ASPs).

Protocol 2: HPLC-DAD Analysis of Furanocoumarins in Angelica dahurica

Objective: To identify and quantify furanocoumarins in an extract of Angelica dahurica roots using High-Performance Liquid Chromatography with a Diode-Array Detector.

Materials:

-

Dried roots of Angelica dahurica

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Furanocoumarin standards (imperatorin, isoimperatorin, etc.)

-

HPLC system with a DAD detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation:

-

Accurately weigh 1.0 g of powdered Angelica dahurica root into a flask.

-

Add 50 mL of methanol and perform ultrasonic extraction for 30 minutes.

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

-

Standard Preparation:

-

Prepare stock solutions of each furanocoumarin standard in methanol (1 mg/mL).

-

Prepare a series of working standard solutions by diluting the stock solutions with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be: 0-10 min, 20-40% A; 10-25 min, 40-60% A; 25-30 min, 60-80% A.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at multiple wavelengths, typically around 254 nm and 310 nm for furanocoumarins.

-

-

Analysis:

-

Inject the standard solutions to establish the calibration curve for each furanocoumarin.

-

Inject the sample extract.

-

Identify the furanocoumarins in the sample by comparing their retention times and UV spectra with those of the standards.

-

Quantify the amount of each furanocoumarin in the sample using the calibration curves.

-

Protocol 3: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of an Angelica extract on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Angelica extract (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of the Angelica extract in culture medium. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted extract to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-